N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide
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Overview
Description
N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide is a compound that features a piperidine ring, a phenyl group, and a nicotinamide moietyThe presence of the piperidine ring is particularly noteworthy, as piperidine derivatives are known for their wide range of biological activities .
Mechanism of Action
Target of Action
The primary target of N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.
Biochemical Pathways
Given its target, it is likely involved in pathways related tocell cycle regulation and DNA damage response .
Result of Action
The molecular and cellular effects of this compound’s action are likely dependent on the context of its use. Inhibition of Chk1 could lead to cell cycle arrest or cell death, particularly in cells with DNA damage .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Related compounds have been shown to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide typically involves the reaction of 4-(4-methoxypiperidin-1-yl)aniline with nicotinoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and purification systems to handle larger quantities of reactants and products. The optimization of reaction conditions to maximize yield and purity would be a key focus in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative .
Scientific Research Applications
N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Pharmacology: Studies have shown that piperidine derivatives can act as anticancer, antiviral, and antimicrobial agents.
Biology: It is used in research to study its effects on various biological pathways and targets.
Industry: The compound can be used in the synthesis of other complex molecules and materials
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methoxypiperidin-1-yl)phenyl)pivalamide
- N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methylbenzamide
- N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide
Uniqueness
N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide is unique due to the presence of the nicotinamide moiety, which can confer additional biological activities and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-8-11-21(12-9-17)16-6-4-15(5-7-16)20-18(22)14-3-2-10-19-13-14/h2-7,10,13,17H,8-9,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXABOZKSKLVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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